molecular formula C9H12BFO3 B1407113 (2-(Ethoxymethyl)-4-fluorophenyl)boronic acid CAS No. 1704063-87-5

(2-(Ethoxymethyl)-4-fluorophenyl)boronic acid

Cat. No.: B1407113
CAS No.: 1704063-87-5
M. Wt: 198 g/mol
InChI Key: DLLCBBRHJIFXRS-UHFFFAOYSA-N
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Description

“(2-(Ethoxymethyl)-4-fluorophenyl)boronic acid” is a type of boronic acid. Boronic acids are commonly used in organic chemistry and have been increasingly studied in medicinal chemistry . They are often used as building blocks and synthetic intermediates . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .


Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland . The synthetic processes used to obtain these active compounds are relatively simple and well known . The synthesis of boronic acids often involves the use of aromatic diamine, HCl, 2-ethoxyethanol, and a palladium (0) complex .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H13BO3 . Its average mass is 180.009 Da and its monoisotopic mass is 180.095779 Da .


Chemical Reactions Analysis

Boronic acids, such as “this compound”, are often used in Suzuki–Miyaura coupling reactions . These reactions involve the coupling of a boronic acid with a halide, catalyzed by a palladium (0) complex .


Physical and Chemical Properties Analysis

Boronic acids, including “this compound”, are generally considered non-toxic . They are found in nature in high concentrations, mainly in vegetables, fruits, and nuts . The boron natural derivative boric acid is even used as a preservative in eyewash and as a buffer in biological assays .

Scientific Research Applications

Fluorescence Quenching and Spectroscopy Studies

  • Fluorescence Quenching: Research by Geethanjali et al. (2015) demonstrates that derivatives of boronic acid, including 4-fluoro-2-methoxyphenyl boronic acid, exhibit fluorescence quenching in alcohols when interacting with aniline. This suggests their potential in optical sensing applications (Geethanjali, Nagaraja, Melavanki, & Kusanur, 2015).
  • Photophysical Properties: A study by Geethanjali et al. (2016) on 4-fluoro-2-methoxyphenyl boronic acid (4FMPBA) reveals how its photophysical properties change in different solvents. This research is crucial for understanding the interaction of boronic acid derivatives in various environments (Geethanjali, Melavanki, Nagaraja, Patil, Thipperudrappa, & Kusanur, 2016).

Crystal Structure and Synthesis

  • Crystal Structure Analysis: Das et al. (2003) have analyzed the crystal structure of a similar compound, amino-3-fluorophenyl boronic acid, providing insights into the structural aspects of such boronic acid derivatives. This understanding is essential for their application in material science and sensor development (Das, Alexeev, Sharma, Geib, & Asher, 2003).

Applications in Sensing and Material Science

  • Sensing Materials: The same study by Das et al. (2003) also suggests the use of fluorophenyl boronic acids in constructing glucose sensing materials. This application is particularly relevant in physiological pH environments, highlighting the compound's potential in biomedical sensing technologies (Das et al., 2003).
  • Carbohydrate Sensing: Bhavya et al. (2019) focused on 2-ethoxy-4-fluoro phenyl boronic acid (BA1) for carbohydrate sensing applications, demonstrating its effectiveness in detecting sugars like fructose and glucose. This indicates its significant role in developing sensors for carbohydrates (Bhavya, Mahendra, Doreswamy, Kumar, Gilandoust, & El-khatatneh, 2019).

Mechanism of Action

Target of Action

The primary target of (2-(Ethoxymethyl)-4-fluorophenyl)boronic acid is the formation of carbon-carbon bonds via the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the coupling of an organoboron compound, such as our compound of interest, with a halide or pseudo-halide using a palladium catalyst .

Mode of Action

The compound interacts with its targets through a two-step process: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with the electrophilic organic group, becoming oxidized in the process . Following this, transmetalation occurs, where the organoboron compound (nucleophilic organic group) is transferred from boron to palladium .

Biochemical Pathways

The primary biochemical pathway involved is the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules .

Pharmacokinetics

This could potentially affect the bioavailability of the compound, as hydrolysis could occur, particularly at physiological pH .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds . This is a crucial step in the synthesis of complex organic molecules and has wide applications in fields such as drug discovery and materials science .

Action Environment

The action of this compound can be influenced by environmental factors such as pH and the presence of water . For instance, the rate of hydrolysis of boronic esters is considerably accelerated at physiological pH . Therefore, the environment in which the compound is used can significantly impact its action, efficacy, and stability .

Safety and Hazards

“(2-(Ethoxymethyl)-4-fluorophenyl)boronic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to avoid contact with skin and eyes . In case of inhalation, it is advised to move the victim into fresh air and give artificial respiration if necessary . In case of skin or eye contact, it is advised to wash off with soap and plenty of water, or rinse with pure water for at least 15 minutes, respectively .

Future Directions

The interest in boronic acids, including “(2-(Ethoxymethyl)-4-fluorophenyl)boronic acid”, has been growing, especially after the discovery of the drug bortezomib . They have shown potential in various areas such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . Therefore, it is relevant to extend the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .

Properties

IUPAC Name

[2-(ethoxymethyl)-4-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BFO3/c1-2-14-6-7-5-8(11)3-4-9(7)10(12)13/h3-5,12-13H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLCBBRHJIFXRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)F)COCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701229155
Record name Boronic acid, B-[2-(ethoxymethyl)-4-fluorophenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701229155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704063-87-5
Record name Boronic acid, B-[2-(ethoxymethyl)-4-fluorophenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704063-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2-(ethoxymethyl)-4-fluorophenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701229155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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